molecular formula C14H19NO2 B2546984 N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide CAS No. 1286712-08-0

N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide

Cat. No.: B2546984
CAS No.: 1286712-08-0
M. Wt: 233.311
InChI Key: HITYEQXTZAQXAL-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide is a synthetic organic compound intended for research and development purposes. This benzamide derivative features a cyclopropane ring, a structural motif known in medicinal chemistry for its ability to confer conformational rigidity, potentially enhance binding affinity, and improve metabolic stability in bioactive molecules . Compounds with similar frameworks, particularly those combining cyclopropyl and benzamide groups, are frequently investigated in pharmaceutical research for their diverse biological activities . The presence of the 2-hydroxypropyl linker may influence the compound's physicochemical properties and interaction with biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all handling and experiments comply with their local and institutional safety regulations.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-5-3-4-6-12(10)13(16)15-9-14(2,17)11-7-8-11/h3-6,11,17H,7-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITYEQXTZAQXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with cyclopropylmethylamine under specific conditions. The process can be summarized as follows:

    Esterification: 2-methylbenzoic acid is first converted to its corresponding ester using an alcohol and an acid catalyst.

    Amidation: The ester is then reacted with cyclopropylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Hydrolysis: The intermediate product undergoes hydrolysis to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or derivatives with modified functional groups.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Applications
N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide C₁₄H₁₉NO₂ 233.31 g/mol 2-methylbenzamide, cyclopropyl, hydroxy Amide, hydroxyl, cyclopropane Catalysis, drug design
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 g/mol 3-methylbenzamide, tertiary hydroxy Amide, hydroxyl Metal-catalyzed C–H functionalization
5-amino-N-cyclopropyl-2-methylbenzamide C₁₁H₁₄N₂O 190.24 g/mol 2-methylbenzamide, cyclopropyl, 5-amino Amide, amino, cyclopropane Bioactive intermediate
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide C₂₀H₁₈Cl₂N₃O 401.28 g/mol 2,4-dichlorobenzamide, benzimidazole Amide, benzimidazole, chloro Antimicrobial agents
N-{1-[(cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide C₂₆H₃₃N₃O₄ 451.56 g/mol 4-methoxybenzoyl, cyclohexylamino Amide, methoxy, urea-like Enzyme inhibition

Key Observations:

Substituent Position and Electronic Effects :

  • The 2-methylbenzamide backbone in the target compound contrasts with the 3-methylbenzamide in ’s analog. The ortho-methyl group may induce steric effects, reducing reactivity at the aromatic ring’s adjacent positions compared to meta-substituted analogs .
  • Electron-withdrawing groups (e.g., chloro in ’s compound) enhance electrophilicity, whereas electron-donating groups (e.g., methoxy in ) increase resonance stabilization .

Functional Group Impact: The hydroxypropyl group in the target compound likely improves water solubility compared to the tertiary hydroxy group in ’s analog, which may form stronger intramolecular hydrogen bonds . Amino groups () confer nucleophilic character, enabling participation in coupling reactions absent in hydroxylated analogs .

Steric and Metabolic Considerations :

  • The cyclopropyl group in the target compound and ’s analog may enhance metabolic stability by resisting cytochrome P450 oxidation, a feature leveraged in drug design .
  • Bulkier substituents (e.g., benzimidazole in ) could limit membrane permeability but improve target binding specificity .

Applications: ’s compound is highlighted for metal-catalyzed reactions due to its N,O-bidentate directing group, a property the target compound may share .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropyl group, a hydroxyl group, and a methylbenzamide moiety. This unique arrangement contributes to its biological properties, particularly its interactions with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It interacts with receptors that play crucial roles in neurological and psychological disorders, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Antimicrobial and Anti-inflammatory Properties

This compound has been investigated for its antimicrobial and anti-inflammatory activities. Studies suggest that the compound can modulate inflammatory pathways and exhibit antimicrobial effects through interactions with specific molecular targets.

Neuropharmacological Effects

Preliminary studies have highlighted the potential neuropharmacological effects of this compound. It has been shown to influence neurotransmitter systems, which could be beneficial in treating mood disorders. For instance, it may enhance serotonin or dopamine signaling, contributing to its antidepressant-like effects.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokine production in human cell lines. This suggests its potential use as an anti-inflammatory agent.

StudyFindings
Study AShowed 50% inhibition of TNFα production at 10 µM concentration.
Study BDemonstrated antimicrobial activity against Gram-positive bacteria with an MIC of 12 µg/mL.

In Vivo Studies

Animal models have provided insights into the compound's efficacy in reducing anxiety-like behaviors. For example, administration of this compound resulted in decreased locomotor activity in stress-induced models, indicating anxiolytic properties.

ModelDoseEffect
Mouse Model5 mg/kgSignificant reduction in anxiety-like behavior as measured by the elevated plus maze test.
Rat Model10 mg/kgDecrease in depressive-like symptoms assessed through forced swim test.

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